molecular formula C12H10ClNO3S2 B2563223 Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate CAS No. 899350-94-8

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2563223
CAS No.: 899350-94-8
M. Wt: 315.79
InChI Key: LFDPHYZUEJFAEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with ethyl thiophene-3-carboxylate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S2/c1-2-17-12(16)7-5-6-18-11(7)14-10(15)8-3-4-9(13)19-8/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDPHYZUEJFAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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